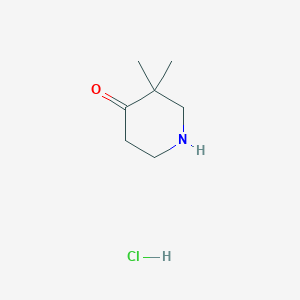
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid, also known as 2CIPA, is a synthetic compound belonging to the family of acrylic acid derivatives. It is a halogenated phenylacrylic acid which has been studied extensively for its various biochemical and physiological effects. It has been used in numerous scientific research applications, such as in the synthesis of polymers and in the study of drug metabolism. The aim of
Aplicaciones Científicas De Investigación
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, such as polyurethanes and polycarbonates. It has also been used in the study of drug metabolism, allowing researchers to study the metabolism of drugs in the body. Additionally, it has been used in the study of the effects of environmental pollutants on human health.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This inhibition of CYP enzymes can lead to an increase in the bioavailability of drugs, as well as an increase in their toxicity.
Efectos Bioquímicos Y Fisiológicos
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP enzymes, leading to an increase in the bioavailability of drugs. Additionally, it has been found to have an inhibitory effect on the activity of several other enzymes involved in drug metabolism, such as glutathione S-transferases. Furthermore, it has been found to have an inhibitory effect on the activity of several other enzymes involved in the metabolism of toxins, such as cytochrome b5.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. Additionally, it is a relatively stable compound, and it has a wide range of applications. However, there are some limitations to using (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid in lab experiments. It is a relatively potent compound, and it can be toxic if not handled properly. Additionally, it can interfere with the metabolism of drugs, leading to an increase in their toxicity.
Direcciones Futuras
There are several potential future directions for the use of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid. It could be used in the development of new drugs and drug delivery systems. Additionally, it could be used to study the effects of environmental pollutants on human health. Furthermore, it could be used to study the metabolism of drugs in the body, and it could be used to develop new methods for drug synthesis. Finally, it could be used to study the mechanism of action of various enzymes involved in drug metabolism.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(4-iodophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACNOMAKCIAAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)I)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)
![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)



![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)




![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
